AI-942/8012163, also known as 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, is an organic compound with the molecular formula . This compound features a methoxyphenyl group attached to a thienyl ring, which is further linked to an ethanone moiety. It has gained attention for its potential applications in various scientific fields, including chemistry and biology.
Source: The compound is cataloged in several chemical databases, including PubChem, where it is referenced with the identifier 13918-67-7 and has been extensively studied for its properties and applications in research.
Classification: AI-942/8012163 falls under the category of organic compounds, specifically within the subcategory of thienyl ketones. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic chemistry.
The synthesis of AI-942/8012163 typically involves a reaction between 4-methoxybenzaldehyde and thiophene-2-carboxylic acid. This reaction can be catalyzed by either acidic or basic conditions to facilitate the formation of the desired product.
Key technical details for the synthesis include:
The molecular structure of AI-942/8012163 can be represented as follows:
InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
LRUBIGCXVSIWPI-UHFFFAOYSA-N
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
The molecular weight of AI-942/8012163 is . Its structural features include:
AI-942/8012163 undergoes several notable chemical reactions:
Common reagents used in these reactions include:
While specific biochemical pathways for AI-942/8012163 are not fully elucidated, its mechanism of action is believed to involve interactions with biological targets that may lead to antimicrobial and anti-inflammatory effects.
Research is ongoing to better understand how this compound affects cellular processes and its potential therapeutic benefits.
AI-942/8012163 exhibits the following physical properties:
Key chemical properties include:
Relevant data analyses indicate that the compound's stability and reactivity are influenced by its functional groups and molecular structure.
AI-942/8012163 has various applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 73094-39-0
CAS No.: 36678-05-4
CAS No.: